![molecular formula C8H11N3O B13171231 4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13171231.png)
4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrido[3,4-d]pyrimidines This compound is characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be achieved through several synthetic routes. One common method involves the condensation of a pyridine derivative with a pyrimidine derivative under specific reaction conditions. For example, the reaction between 4-methoxypyridine and 2-aminopyrimidine in the presence of a suitable catalyst, such as sodium ethoxide, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms using reducing agents like sodium borohydride.
Substitution: The methoxy group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro or fully reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cellular processes, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Similar structure but differs in the position of the fused rings.
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Contains a chloro group instead of a methoxy group.
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Contains a benzyl group at the 7-position.
Uniqueness
4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is unique due to the presence of the methoxy group at the 4-position, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H11N3O/c1-12-8-6-2-3-9-4-7(6)10-5-11-8/h5,9H,2-4H2,1H3 |
Clave InChI |
MBSGIMPOKWUNJU-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=NC2=C1CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-tert-Butyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13171164.png)
![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)
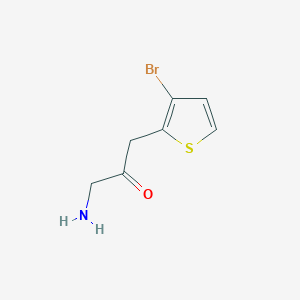

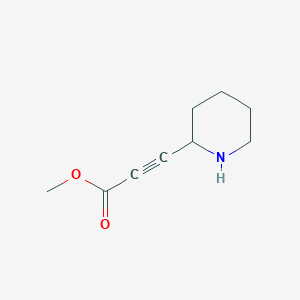
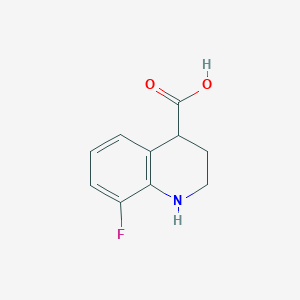
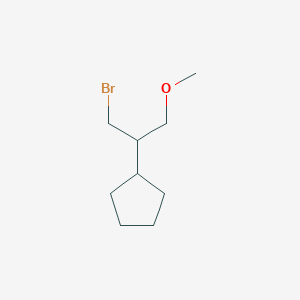
![2-(3-Bromopropyl)bicyclo[2.2.1]heptane](/img/structure/B13171196.png)
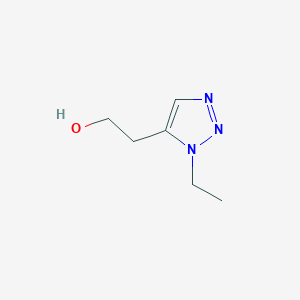
![3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13171212.png)
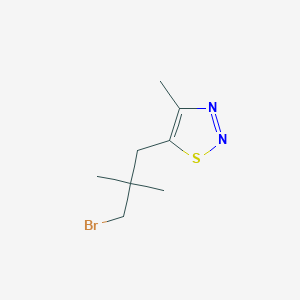
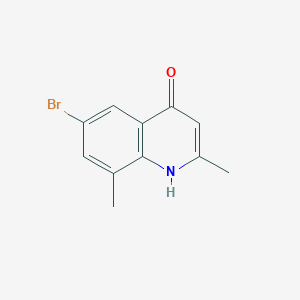

![3-[(Z)-2-Bromoethenyl]thiophene](/img/structure/B13171236.png)
